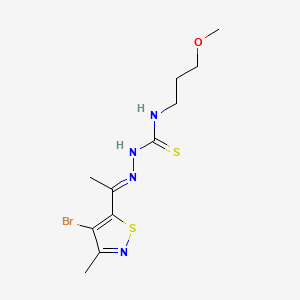![molecular formula C14H14S2 B14142495 1-(Methylthio)-4-[(phenylmethyl)thio]benzene CAS No. 86636-07-9](/img/structure/B14142495.png)
1-(Methylthio)-4-[(phenylmethyl)thio]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylthio)-4-[(phenylmethyl)thio]benzene is an organic compound with the molecular formula C14H14S2. This compound features a benzene ring substituted with both a methylthio group and a phenylmethylthio group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Methylthio)-4-[(phenylmethyl)thio]benzene can be synthesized through several methods. One common approach involves the treatment of the corresponding 2-methoxyethyl sulfides with butyllithium in the presence of N,N,N’,N’-tetramethylethylenediamine (TMEDA). This reaction yields β-alkylthio-β,γ-unsaturated alcohols when reacted with aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving thiol groups and benzene derivatives can be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylthio)-4-[(phenylmethyl)thio]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methylthio)-4-[(phenylmethyl)thio]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(Methylthio)-4-[(phenylmethyl)thio]benzene involves its interaction with various molecular targets. The compound’s thio groups can participate in nucleophilic and electrophilic reactions, affecting molecular pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Methylthio)-2-[(phenylmethyl)thio]benzene
- 1-(Methylthio)-3-[(phenylmethyl)thio]benzene
- 1-(Methylthio)-4-[(phenylmethyl)thio]toluene
Uniqueness
1-(Methylthio)-4-[(phenylmethyl)thio]benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications
Eigenschaften
CAS-Nummer |
86636-07-9 |
|---|---|
Molekularformel |
C14H14S2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-benzylsulfanyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C14H14S2/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
GBZDUEMFBOUXLM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



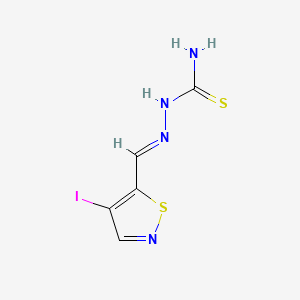

![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
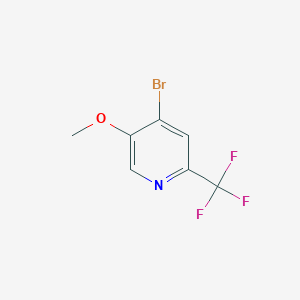
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
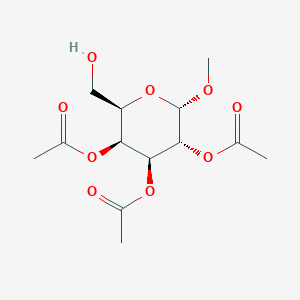
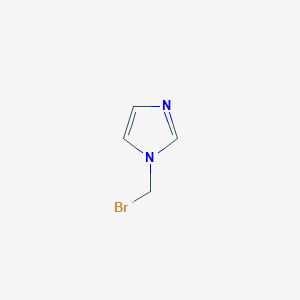

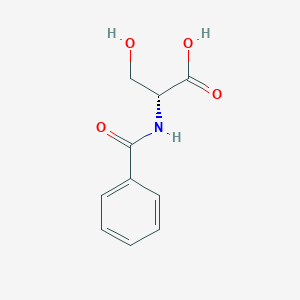
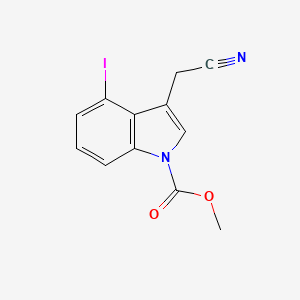
![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)
